Cas no 96-81-1 (N-Acetyl-L-valine)

N-Acetyl-L-valine structure
N-Acetyl-L-valine structure
N-Acetyl-L-valine
96-81-1
C7H13NO3
159.183022260666
MFCD00066066
34878
66789

N-Acetyl-L-valine Properties

Names and Identifiers

    • N-Acetyl-L-valine
    • N-acetylvaline
    • Ac-Val-OH
    • Ac-L-Val-OH
    • (2S)-2-acetamido-3-methylbutanoic acid
    • N-α-Acetyl-L-valine
    • N-Acyl-Valine
    • N-Acetyl-L-valine (ACI)
    • L
    • Valine, N-acetyl-, L- (6CI, 8CI)
    • (S)-2-Acetamido-3-methylbutanoic acid
    • L-N-Acetylvaline
    • Acetylvaline
    • W-100131
    • NSC 122016
    • N-alpha-Actetyl-L-valine (Ac-L-Val-OH)
    • J-300293
    • U83P7H9HV3
    • SCHEMBL132349
    • GS-3342
    • EN300-297451
    • S-(-)-N-ACETYLVALINE
    • O10207
    • L-Valine, N-acetyl-
    • CHEBI:21565
    • HMS1719J05
    • AM82366
    • CS-W016182
    • Valine, N-acetyl-, L-
    • DTXSID40914697
    • (S)-2-acetylamino-3-methylbutyric acid
    • HY-W015466
    • NCGC00323030-01
    • N-Acetyl Valine
    • TS-03593
    • AC-VAL
    • 96-81-1
    • EINECS 221-321-4
    • UNII-U83P7H9HV3
    • Z57032483
    • AKOS001078320
    • AB01318387-02
    • Q27290813
    • MFCD00066066
    • AKOS015837737
    • n-acetyl-Valine
    • A-1897
    • Acetyl-L-Valine
    • EINECS 202-537-8
    • Valine, N-acetyl-
    • NS00081955
    • +Expand
    • MFCD00066066
    • IHYJTAOFMMMOPX-LURJTMIESA-N
    • 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
    • OC([C@H](C(C)C)NC(C)=O)=O

Computed Properties

  • 159.09000
  • 2
  • 4
  • 4
  • 159.09
  • 11
  • 165
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0
  • 66.4A^2

Experimental Properties

  • 0.62260
  • 66.40000
  • 362.2 °C at 760 mmHg
  • 163.0 to 167.0 deg-C
  • 172.8℃
  • White crystals
  • Not determined
  • +11.0 to +14.0°(C=1, AcOH)
  • 1.0940

N-Acetyl-L-valine Security Information

N-Acetyl-L-valine Customs Data

  • 2924199090
  • China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Acetyl-L-valine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IK6Z-25g
N-Acetyl-l-valine
96-81-1 98%
25g
$24.00 2024-04-19
A2B Chem LLC
AI65179-25g
N-Acetyl-L-valine
96-81-1 95%
25g
$19.00 2024-07-18
Aaron
AR00IKFB-5g
N-Acetyl-l-valine
96-81-1 97%
5g
$5.00 2024-07-18
abcr
AB258706-5 g
N-alpha-Actetyl-L-valine; .
96-81-1
5g
€70.40
Ambeed
A117851-25g
Ac-Val-OH
96-81-1 98%
25g
$30.0 2024-07-16
Apollo Scientific
BIA1796-5g
N-Acetyl-L-valine
96-81-1
5g
£20.00 2023-05-17
Chemenu
CM119328-500g
N-Acetyl-L-valine
96-81-1 98%
500g
$253
ChemScence
CS-W016182-500g
Acetylvaline
96-81-1 ≥98.0%
500g
$94.0 2022-04-26
Enamine
EN300-297451-0.05g
(2S)-2-acetamido-3-methylbutanoic acid
96-81-1 95%
0.05g
$19.0 2023-09-06
eNovation Chemicals LLC
D522745-5g
N-Acetyl-L-valine
96-81-1 97%
5g
$180 2022-10-15

N-Acetyl-L-valine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Pyrrolobenzodiazepine antibody conjugates
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Water
Reference
Insight into β-hairpin stability: a structural and thermodynamic study of diastereomeric β-hairpin mimetics
Erdelyi, Mate; Langer, Vratislav; Karlen, Anders; Gogoll, Adolf, New Journal of Chemistry, 2002, 26(7), 834-843

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt → 70 °C; 1 h, 70 °C; 5 h, 70 °C; 1 h, 70 °C; 0.08 MPa, 60 °C
1.2 Reagents: Water ;  12 h, cooled
Reference
Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acid
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Lithium bromide ,  Sulfuric acid ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: N-Methyl-2-pyrrolidone
1.2 -
Reference
Amidocarbonylation procedure and catalysts for the production of N-acylamino acids from the reaction of carbon monoxide with aldehydes and amides or nitriles
, Germany, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  24 h, rt
Reference
Synthesis of Planar Chiral Phosphapalladacycles by N-Acyl Amino Acid Mediated Enantioselective Palladation
Gunay, M. Emin; Richards, Christopher J., Organometallics, 2009, 28(19), 5833-5836

Synthetic Circuit 6

Reaction Conditions
1.1 1 h, 150 °C
Reference
N-acylation of amino acids and amines
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt; 1 h, rt
Reference
A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives
Chapkanov, A. G.; Dzimbova, T. A.; Ivanova, B. B., Bulgarian Chemical Communications, 2012, 44(3), 228-232

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereoselective synthesis of cyclobutanols by Yang photocyclization. Influence of hydrogen bridges on the efficiency and selectivity
Cygon, Peter, 2004, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, 70 °C
Reference
Combinatorial ligand design for transition metal catalysts featuring one coordinating and one non-coordinating building block wherein building blocks contain complementary functionalities to promote non-covalent bonding
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, 70 °C
Reference
"Cofactor"-Controlled Enantioselective Catalysis
Dydio, Pawel; Rubay, Christophe; Gadzikwa, Tendai; Lutz, Martin; Reek, Joost N. H., Journal of the American Chemical Society, 2011, 133(43), 17176-17179

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Bio- and medicinally compatible α-amino-acid modification via merging photoredox and N-heterocyclic carbene catalysis
Du, Ding ; Zhang, Kuili; Ma, Rui; Chen, Lei; Gao, Jian ; et al, Organic Letters, 2020, 22(16), 6370-6375

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Bio- and medicinally compatible α-amino acid modification via merging photo-redox and N-heterocyclic carbene catalysis
Feng, Jie; Zhang, Kuili; Ma, Rui; Gao, Jian; Lu, Tao; et al, ChemRxiv, 2020, , 1-7

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Water ;  4 min, rt
Reference
Antibodies conjugated with antitumor agent through novel peptidomimetic linkers for cancer prevention and therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Palladium-Catalyzed [3 + 2] Annulation of Aromatic Amides with Maleimides through Dual C-H Activation
Naskar, Gouranga; Jeganmohan, Masilamani, Organic Letters, 2023, 25(13), 2190-2195

Synthetic Circuit 16

Reaction Conditions
Reference
Ligand-Enabled [3+2] Annulation of Aromatic Acids with Maleimides by C(sp3)-H and C(sp2)-H Bond Activation
Naskar, Gouranga; Jeganmohan, Masilamani, Chemistry - A European Journal, 2022, 28(39),

Synthetic Circuit 17

Reaction Conditions
Reference
Separation and indirect detection of amino acids as acetylated derivatives
Yuan, Dongxing; Pietrzyk, Donald J., Journal of Chromatography, 1991, 557(1-2), 315-24

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of N-acylamino acids from aldehydes, carboxamides, and carbon monoxide
, Federal Republic of Germany, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Method for resolving enantiomers from racemic mixture having chiral carbon in alpha position of nitrogen
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Resolution of 3-aminoalkylnitriles
, World Intellectual Property Organization, , ,

N-Acetyl-L-valine Raw materials

N-Acetyl-L-valine Preparation Products

N-Acetyl-L-valine Suppliers

SHAN DONG XI YA HUA XUE Co., Ltd.
Audited Supplier Audited Supplier
(CAS:96-81-1)
LIU JING LI
13395390286
xiyashiji@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:96-81-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:96-81-1)
A LA DING
anhua.mao@aladdin-e.com

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